1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea

Lipophilicity Drug-likeness Membrane permeability

This 3-pyridinyl positional isomer offers distinct kinase selectivity versus the 4-pyridinyl variant. Its 5-chloro-2-methoxyphenyl urea core (validated by sub-micromolar Chk1 activity of close analogs) combined with a unique furan-pyridine tail provides alternative hydrogen-bond acceptor geometries that may redirect binding toward kinases with smaller gatekeeper residues (CSK, BTK, p38α). Deploy in broad-panel kinase profiling alongside positional isomers to map structure-selectivity relationships. Computed XLogP3 of 2.7 and TPSA of ~76 Ų ensure adequate solubility for standard assay conditions, reducing false negatives from precipitation. Commercial availability at ≥95% purity from screening-library vendors supports reproducible procurement for benchmarking and SAR studies.

Molecular Formula C18H16ClN3O3
Molecular Weight 357.79
CAS No. 2034549-94-3
Cat. No. B2912370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea
CAS2034549-94-3
Molecular FormulaC18H16ClN3O3
Molecular Weight357.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
InChIInChI=1S/C18H16ClN3O3/c1-24-15-7-6-13(19)10-14(15)22-18(23)21-11-12-4-2-8-20-17(12)16-5-3-9-25-16/h2-10H,11H2,1H3,(H2,21,22,23)
InChIKeyQKWAMVWJIKSOPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2034549-94-3): Chemical Identity and Procurement Baseline


1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2034549-94-3) is a synthetic diaryl urea derivative with the molecular formula C18H16ClN3O3 and a molecular weight of 357.8 g/mol [1]. Its structure incorporates a 5-chloro-2-methoxyphenyl ring linked via a urea bridge to a 2-(furan-2-yl)pyridin-3-yl moiety, placing it within a class of heteroaryl-phenyl ureas investigated for kinase inhibition and sirtuin modulation [2]. The compound is commercially available from multiple screening-library vendors as a research-grade chemical (typical purity ≥95%) and is intended exclusively for non-human, non-therapeutic research use .

Why Generic Substitution Fails for 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea: Structural Nuances That Defeat Simple Swaps


Positional isomerism and substituent variation within the heteroaryl-phenyl urea class can produce profound differences in target binding, selectivity, and physicochemical properties that are not captured by a shared molecular formula or core scaffold [1]. For example, relocating the pyridinyl-methyl linkage from the 3-position (target compound) to the 4-position (the direct positional isomer) alters the spatial orientation of the urea hydrogen-bonding network and the furan ring's vector, which computational docking studies in related pyridine-urea series have shown can shift kinase selectivity profiles by over an order of magnitude [2]. Similarly, replacing the 5-chloro-2-methoxyphenyl group with a non-halogenated or differently substituted phenyl ring changes both lipophilicity (ΔXLogP3) and hydrogen-bond acceptor count, parameters that directly influence membrane permeability and off-target binding [3]. These differences make blind generic substitution unreliable for reproducing biological outcomes in screening cascades.

1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea: Quantitative Differentiation Evidence Against Closest Analogs


Computational Lipophilicity (XLogP3) Differentiation from the 4-Pyridinyl Positional Isomer

The target compound (3-pyridinylmethyl linkage) exhibits a calculated XLogP3 of 2.7 [1], which places it within the optimal lipophilicity range (1–3) for balancing passive permeability and aqueous solubility per Lipinski guidelines [2]. In contrast, the 4-pyridinyl positional isomer (1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea) is predicted to have a higher XLogP3 value due to reduced electronic polarization at the 4-position of the pyridine ring; this shift can drive LogP above 3.0, increasing the risk of promiscuous binding and metabolic clearance [3]. The computed XLogP3 of 2.7 for the target compound represents a 0.3–0.5 unit decrease versus predicted values for the 4-yl isomer, which in lead optimization campaigns has been associated with significantly improved ligand efficiency indices [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor/Acceptor Profile Differentiation from the Tetrahydro-2H-pyran-4-yl Analog

The target compound possesses 2 hydrogen-bond donors (both urea NH groups) and 4 hydrogen-bond acceptors (urea carbonyl, methoxy oxygen, pyridine nitrogen, furan oxygen) [1]. This HBD/HBA profile supports bidentate urea hydrogen bonding to kinase hinge regions and additional polar interactions via the furan oxygen and pyridine nitrogen. The tetrahydro-2H-pyran-4-yl analog (1-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, CAS 2034565-83-6) replaces the 5-chloro-2-methoxyphenyl ring with a saturated tetrahydropyran group, eliminating the aromatic chloro and methoxy substituents and reducing the HBA count by 1–2 while increasing conformational flexibility (rotatable bond count = 6 vs. 5 for the target) [2]. This structural change decreases both the aromatic stacking potential (loss of phenyl ring) and the hydrophobic contact surface area, which is predicted to weaken binding to flat kinase ATP pockets by approximately 10–100 fold based on fragment-based SAR in related urea series [3].

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count and Conformational Pre-organization Advantage over the N,N-Disubstituted Urea Analog

The target compound has 5 rotatable bonds, consistent with a moderately rigid N,N'-disubstituted urea scaffold where conformational freedom is restricted to the two methylene linkers and the methoxy group [1]. In comparison, 3-(5-chloro-2-methoxyphenyl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea (CAS 1286713-62-9) is an N,N-disubstituted urea with tertiary nitrogen at one urea position, increasing the rotatable bond count to 6 while introducing an additional sp3-hybridized branching point that disrupts the planar urea geometry required for optimal kinase hinge binding . The loss of the second urea NH (HBD reduced from 2 to 1) and the gain of a rotatable bond (Δ = +1) are estimated to impose a conformational entropy penalty of approximately 0.5–1.0 kcal/mol upon binding, which translates to a predicted 2–5 fold reduction in affinity for targets preferring a planar urea pharmacophore [2].

Conformational entropy Binding affinity Ligand efficiency

Class-Level Potency Benchmarking via the 5-Chloro-2-methoxyphenyl Urea Pharmacophore (PQ 401 Comparison)

The 5-chloro-2-methoxyphenyl urea moiety is a validated pharmacophore present in the well-characterized IGF-1R inhibitor PQ 401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea), which inhibits IGF-1R autophosphorylation with an IC50 of 12 μM in MCF-7 breast cancer cells . While the target compound replaces the 2-methylquinolin-4-yl group of PQ 401 with a 2-(furan-2-yl)pyridin-3-yl-methyl group, the retained 5-chloro-2-methoxyphenyl urea core provides a structurally validated starting point for kinase profiling. Related 5-chloro-2-methoxyphenyl ureas have demonstrated sub-micromolar inhibition of Chk1 (Ki = 20 nM for BDBM15246) [1], confirming that this pharmacophore can achieve high-affinity target engagement when paired with an appropriate heteroaryl partner. The furan-pyridine hybrid scaffold of the target compound introduces additional hydrogen-bond acceptor vectors and π-stacking surfaces not present in the quinoline series, which may redirect selectivity toward kinases with smaller gatekeeper residues or toward non-kinase targets such as sirtuins [2].

IGF-1R kinase Diaryl urea Pharmacophore validation

Predicted Aqueous Solubility Advantage from Computed logP and Topological Polar Surface Area (TPSA)

The target compound has a computed TPSA of 76.4 Ų (estimated from fragment contributions: urea = 58.2 Ų, methoxy = 9.2 Ų, pyridine = 12.9 Ų, furan = 13.1 Ų, minus overlapping regions) [1]. Combined with its XLogP3 of 2.7, this places the compound in a favorable region of the 'solubility vs. permeability' plot for oral bioavailability according to the BDDCS classification system [2]. In comparison, the 5-(furan-3-yl)pyridin-3-yl analog (1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea) has a slightly higher TPSA due to reduced steric shielding of the furan oxygen and is predicted to exhibit 15–25% lower intrinsic aqueous solubility (~5–10 μg/mL vs. ~6–12 μg/mL for the target) based on the General Solubility Equation (GSE) [3]. The target compound's furan-2-yl orientation provides better π-orbital overlap with the pyridine ring (enhanced conjugation), which modestly increases logP while maintaining TPSA below the 90 Ų threshold for CNS permeability.

Aqueous solubility TPSA Bioavailability

Best-Fit Research and Industrial Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea


Kinase Selectivity Panel Screening with a Structurally Differentiated Diaryl Urea Scaffold

The target compound's 5-chloro-2-methoxyphenyl urea pharmacophore, validated by the sub-micromolar Chk1 activity of close analogs (Ki = 20 nM) [1], combined with its unique furan-pyridine tail, makes it a valuable probe for kinase selectivity panels. Unlike standard quinoline-based urea inhibitors (e.g., PQ 401 series), the furan oxygen and pyridine nitrogen provide alternative hydrogen-bond acceptor geometries that may redirect binding toward kinases with smaller gatekeeper residues (e.g., CSK, BTK, or p38α isoforms). Researchers can deploy this compound in broad-panel kinase profiling (e.g., Eurofins DiscoverX KINOMEscan or Reaction Biology HotSpot) alongside the 4-pyridinyl positional isomer and the N,N-disubstituted analog to map structure-selectivity relationships. The compound's computed XLogP3 of 2.7 and TPSA of ~76 Ų predict adequate solubility for standard kinase assay buffer conditions (1% DMSO, pH 7.4) [2], reducing the risk of false negatives from compound precipitation.

SIRT6 Activator Screening Cascade as a Structurally Enabled Starting Point

Recent patent literature from Daiichi Sankyo (EP 3 915 558 A1) has established that heteroaryl-phenyl urea derivatives can function as SIRT6 activators, with specific chemical substructures achieving EC50 values in the sub-micromolar range for NAD+-dependent deacetylase activation [3]. The target compound's combination of a furan-2-yl-pyridine moiety and a 5-chloro-2-methoxyphenyl urea core aligns with the structural motifs claimed in that patent family. The computed rotatable bond count of 5 provides sufficient rigidity to pre-organize the urea pharmacophore for sirtuin active-site engagement while retaining enough flexibility to accommodate induced-fit binding. In screening cascades, this compound can serve as a commercially available starting point for SIRT6 activation assays (e.g., Fluor de Lys or Biomol Green SIRT6 activity kits), with follow-up SAR exploration guided by systematic replacement of the furan and chloro-methoxyphenyl substituents.

Physicochemical Property Benchmarking in Lead Optimization Programs

The compound's computed properties (XLogP3 = 2.7, HBD = 2, HBA = 4, TPSA ≈ 76 Ų, Rotatable Bonds = 5) [2] make it a useful reference standard for calibrating in silico ADMET models within lead optimization workflows. Positioned near the center of oral drug-like chemical space, it can serve as a 'neutral' benchmark compound against which more lipophilic or more polar analogs (such as the 4-pyridinyl positional isomer or the tetrahydropyran analog) are compared in parallel artificial membrane permeability assays (PAMPA) and human liver microsome stability studies. Its intermediate lipophilicity and moderate molecular weight (357.8 g/mol) place it within the range where small structural modifications produce measurable changes in logD7.4 and intrinsic clearance, enabling teams to build local QSAR models with high predictive power for a focused chemical series. The compound's commercial availability from multiple vendors at ≥95% purity supports reproducible procurement for these benchmarking studies.

Fragment-Based and Structure-Based Drug Design (SBDD) Reference Ligand

With a molecular weight of 357.8 g/mol and 5 rotatable bonds, the target compound occupies the 'lead-like' to 'drug-like' boundary, making it suitable as a reference ligand in fragment-joining or scaffold-hopping exercises [2]. Its three distinct aromatic rings (chlorophenyl, pyridine, furan) offer well-defined electron density features for X-ray crystallography or cryo-EM soaking experiments, while the urea carbonyl and NH groups provide strong hydrogen-bonding anchors for unambiguous pose assignment. Compared to the tetrahydropyran analog (which lacks the chlorophenyl ring), the target compound's greater aromatic surface area increases the likelihood of obtaining high-resolution co-crystal structures with kinases or sirtuins. In SBDD workflows, researchers can use this compound to validate docking protocols, pharmacophore models, and free-energy perturbation (FEP) calculations before committing to the synthesis of more complex analogs.

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